molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

2-(3-Methoxyphenyl)morpholine

Cat. No. B1358596
Key on ui cas rn: 1017395-60-6
M. Wt: 193.24 g/mol
InChI Key: NTLJFWAWNVWBLY-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

In a 250 mL round-bottomed flask, 4-benzyl-2-(3-methoxyphenyl)morpholine (2.3 g, 8.12 mmol) and palladium hydroxide on carbon (285 mg, 406 μmol) were combined in methanol (15 ml). The suspension was stirred at room temperature under a balloon of hydrogen overnight. The system was evacuated with argon 3 times. The reaction mixture was filtered through Celite, and the filtercake washed several times with methanol. The combined filtrate and washes were concentrated in vacuo to afford 2-(3-methoxy-phenyl)-morpholine (0.88 g, 56%) which was directly used for next step. (M+H)+=194 m/e.
Name
4-benzyl-2-(3-methoxyphenyl)morpholine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=2)[CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[OH-].[OH-].[Pd+2]>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([CH:10]2[O:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH:19]=[CH:18][CH:17]=1 |f:3.4.5|

Inputs

Step One
Name
4-benzyl-2-(3-methoxyphenyl)morpholine
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C1=CC(=CC=C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
285 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was evacuated with argon 3 times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filtercake washed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washes were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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